(5E)-1-[4-(propan-2-yl)phenyl]-5-(thiophen-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-1-[4-(PROPAN-2-YL)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a diazinane ring, a thiophene moiety, and a phenyl group substituted with a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-[4-(PROPAN-2-YL)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting with the preparation of the diazinane ring, followed by the introduction of the thiophene and phenyl groups. Common synthetic routes include:
Formation of the Diazinane Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Moiety: This can be achieved through a variety of methods, including cross-coupling reactions such as Suzuki or Stille coupling.
Substitution with the Phenyl Group: The phenyl group, substituted with a propan-2-yl group, is typically introduced via electrophilic aromatic substitution or Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-[4-(PROPAN-2-YL)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under mild conditions using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and the nature of the substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
(5E)-1-[4-(PROPAN-2-YL)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5E)-1-[4-(PROPAN-2-YL)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modifies.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and pesticides.
Methoxychlor: An insecticide similar in structure to DDT, used for pest control.
Dicofol: An acaricide with a structure similar to DDT, used to control mites.
Uniqueness
(5E)-1-[4-(PROPAN-2-YL)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H16N2O3S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(5E)-1-(4-propan-2-ylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H16N2O3S/c1-11(2)12-5-7-13(8-6-12)20-17(22)15(16(21)19-18(20)23)10-14-4-3-9-24-14/h3-11H,1-2H3,(H,19,21,23)/b15-10+ |
InChI Key |
COIAMQBDCKRMBY-XNTDXEJSSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/C(=O)NC2=O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)NC2=O |
Origin of Product |
United States |
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